Structural Uniqueness Index: Tanimoto Similarity vs. Nearest Commercial Analogs
The target compound's nearest commercially available analogs—such as 1-(3-ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2), 1-(4-ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-35-2), and 1-(2,3-dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8)—all replace the benzo[d][1,3]dioxole with monocyclic phenyl derivatives. The benzo[d][1,3]dioxole moiety introduces two additional hydrogen-bond acceptors (the dioxole oxygens), a larger planar surface area for π-stacking, and altered electron density compared to simple alkyl- or alkoxy-substituted phenyls. While no direct head-to-head potency comparison is publicly available for this exact compound, in related urea-based kinase and transporter inhibitor series, benzo[d][1,3]dioxole-containing analogs have shown distinct selectivity signatures versus phenyl counterparts [1]. This structural differentiation justifies procurement of the exact CAS number rather than a cheaper generic phenyl analog when the research objective involves structure-activity relationship (SAR) exploration or target deconvolution around the dioxole chemotype.
| Evidence Dimension | Tanimoto similarity to nearest commercial analogs (ECFP4 fingerprints) |
|---|---|
| Target Compound Data | 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea |
| Comparator Or Baseline | Nearest analogs: 1-(3-ethylphenyl)-... (CAS 1396807-83-2), 1-(4-ethoxyphenyl)-... (CAS 1396853-35-2), 1-(2,3-dimethylphenyl)-... (CAS 1396853-31-8) |
| Quantified Difference | Estimated Tanimoto similarity < 0.65 (based on ECFP4; exact value not published) |
| Conditions | In silico fingerprint comparison; no wet-lab benchmarking data available for this exact compound |
Why This Matters
Procurement of the exact CAS number ensures that SAR studies are not confounded by the different electronic and steric properties of monocyclic phenyl analogs, which can alter target engagement and selectivity.
- [1] Pike KG, Morris J, Ruston L, et al. Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2. J Med Chem. 2015;58(5):2325-2339. doi:10.1021/jm501994s View Source
